molecular formula C6H18N3Si B081438 Tris(dimethylamino)silane CAS No. 15112-89-7

Tris(dimethylamino)silane

Cat. No.: B081438
CAS No.: 15112-89-7
M. Wt: 160.31 g/mol
InChI Key: GIRKRMUMWJFNRI-UHFFFAOYSA-N
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Description

Tris(dimethylamino)silane (TDMAS), with the chemical formula [(CH₃)₂N]₃SiH (CAS 15112-89-7), is a silicon-based precursor widely used in atomic layer deposition (ALD) and plasma-enhanced ALD (PEALD) for synthesizing silicon oxide (SiOₓ) and silicon carbonitride (SiCN) thin films . Its structure comprises three dimethylamino ligands bonded to a central silicon atom, enabling controlled reactivity during deposition processes. TDMAS is particularly valued for its ability to deposit high-purity SiO₂ films at relatively low temperatures (150–450°C) when combined with oxidants like ozone (O₃) or oxygen plasma .

Key characteristics of TDMAS include:

  • Thermal Stability: Decomposes cleanly without leaving significant carbon residues under optimized conditions .
  • Reactivity: Reacts with hydroxylated surfaces to form Si–O–Si networks, critical for ALD processes .
  • Versatility: Used in microelectronics, corrosion-resistant coatings, and photonic devices .

Properties

InChI

InChI=1S/C6H18N3Si/c1-7(2)10(8(3)4)9(5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRKRMUMWJFNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884786
Record name Silanetriamine, N,N,N',N',N'',N''-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15112-89-7
Record name Tris(dimethylamino)silane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015112897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanetriamine, N,N,N',N',N'',N''-hexamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanetriamine, N,N,N',N',N'',N''-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(dimethylamino)silane can be synthesized through several methods. One common approach involves the reaction of dimethylamine with trichlorosilane in the presence of an organic lithium compound. The reaction typically proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring that the compound meets the stringent requirements of electronic-grade materials .

Scientific Research Applications

Chemical Vapor Deposition (CVD)

Tris(dimethylamino)silane is primarily used as a precursor in CVD processes to deposit silicon-containing thin films. Its high volatility and thermal stability make it suitable for producing high-quality silicon dioxide (SiO₂) films essential in microelectronics.

  • Process : During CVD, 3DMAS decomposes on a substrate surface, forming silicon oxide films through a series of surface reactions.
  • Benefits : The films produced exhibit excellent conformality and controlled thickness, crucial for advanced electronic devices.

Atomic Layer Deposition (ALD)

ALD techniques utilize this compound to create ultra-thin films with precise control over thickness at the atomic level.

  • Case Study : Research has shown that using plasma-enhanced ALD (PEALD) with 3DMAS allows for the deposition of SiO₂ films at lower temperatures (around 150 °C), improving energy efficiency during the process .
  • Parameter Optimization : Studies have indicated that varying plasma oxidation times and gas compositions significantly affects the film's composition and properties, enabling tailored material characteristics .

Surface Modification

This compound can modify surfaces to enhance their properties, such as hydrophobicity or biocompatibility. It reacts with various substrates to form durable coatings.

  • Application Example : In biomedical engineering, it is being investigated for use in medical devices due to its potential to improve biocompatibility and reduce bacterial adhesion.

Semiconductor Industry

The semiconductor sector extensively employs this compound for depositing dielectric materials essential for device fabrication.

  • Role in Fabrication : It is particularly effective in forming silicon nitride (Si₃N₄) films when reacted with ammonia, making it valuable for passivation layers in transistors .

Silicon Nitride Prepolymers

3DMAS reacts with ammonia to produce silicon nitride prepolymers, which are precursors for high-performance ceramic materials used in various industrial applications .

Mechanism of Action

The mechanism of action of tris(dimethylamino)silane primarily involves its role as a precursor in chemical vapor deposition (CVD) and ALD processes. During these processes, the compound undergoes surface reactions that lead to the formation of thin films. The molecular targets include the reactive sites on the substrate surface, where the compound’s ligands interact and facilitate the deposition of silicon-containing layers .

Comparison with Similar Compounds

TDMAS vs. Bis(dimethylamino)silane (BDMAS)

  • Deposition Temperature : BDMAS requires lower thermal budgets (e.g., 275°C) compared to TDMAS (≥300°C for thermal ALD) when using O₃ as an oxidant .
  • Ligand Removal: TDMAS retains residual carbon and nitrogen due to incomplete oxidation of its three dimethylamino groups, necessitating plasma assistance for complete ligand ablation. In contrast, BDMAS’s two ligands are more easily removed, reducing contamination risks .
  • Film Quality : TDMAS-derived SiO₂ films exhibit lower impurity levels (C: <5 at.%, N: <2 at.%) when processed with Ar/O₂ plasma, whereas BDMAS yields comparable purity without plasma .

TDMAS vs. Di(isopropylamino)silane (DIPAS)

  • Thermal ALD Performance : DIPAS enables SiO₂ deposition at temperatures as low as 150°C due to its higher reactivity with hydroxylated surfaces, outperforming TDMAS in thermal ALD settings .
  • Byproduct Formation: DIPAS generates fewer carbonaceous byproducts than TDMAS, attributed to its isopropylamino ligands’ steric hindrance and lower thermal stability .

TDMAS vs. Tris(tert-butylamino)silane (TTBAS)

  • Ligand Stability : TTBAS’s bulkier tert-butyl ligands hinder surface reactions, requiring higher deposition temperatures (>400°C) compared to TDMAS .
  • Film Uniformity : TDMAS provides superior conformality in high-aspect-ratio structures due to its smaller molecular size .

Process Optimization Challenges

  • Plasma Dependence : TDMAS requires O₂/Ar plasma to minimize C/N incorporation, whereas BDMAS and DIPAS achieve similar results thermally .
  • Oxidation Time : For TDMAS, shorter plasma oxidation times (6 s) reduce carbon retention but may compromise film density. Longer times (>18 s) increase impurities due to atmospheric contamination .

Biological Activity

Tris(dimethylamino)silane (TDMAS), also known as tris(dimethylamido)silane, is a silane compound with the chemical formula C6_6H19_{19}N3_3Si and CAS Number 15112-89-7. It has garnered attention in various fields, particularly in materials science and toxicology, due to its unique properties and biological activity. This article aims to provide a comprehensive overview of the biological activity of TDMAS, supported by research findings, case studies, and data tables.

TDMAS is characterized by its colorless to light yellow liquid form, with a molecular weight of 161.32 g/mol. It has a melting point of -90°C and a boiling point of 142°C . The compound is primarily synthesized through low-pressure chemical vapor deposition (CVD) methods, often in combination with ammonia for the production of silicon nitride films .

Acute Toxicity

TDMAS exhibits significant acute toxicity, which has been evaluated through various studies. The acute oral LD50 in male rats is reported to be 0.71 ml/kg (95% confidence limits: 0.51-0.97 ml/kg), indicating moderate toxicity . The percutaneous LD50 in rabbits is lower, at 0.57 ml/kg (95% confidence limits: 0.35-0.92 ml/kg), suggesting severe irritation potential . The compound is classified as a severe irritant to both skin and eyes, with inhalation exposure leading to high toxicity levels.

The vapor from TDMAS poses severe risks; for instance, the 4-hour LC50 for vapor exposure in female rats is approximately 734 ppm . This high level of toxicity is attributed to the liberation of dimethylamine (DMA) during exposure, which compounds the risks associated with TDMAS.

Irritation and Sensitization

TDMAS has been documented as a severe primary irritant. In studies involving skin and eye exposure, it caused significant irritation in rabbits and rats . The dynamically generated saturated vapor was particularly harmful, with a lethality time (Lt50) of approximately 12 minutes in female rats .

Case Study 1: Toxicity Assessment

A study conducted to assess the influence of relative humidity on TDMAS vapor toxicity revealed that moisture can reduce lethal toxicity levels. In controlled experiments where nitrogen was passed over heated liquid TDMAS, varying concentrations of TDMAS and DMA vapors were measured. The results indicated that under moist conditions, the acute inhalation toxicity might be mitigated due to lower concentrations of harmful vapors .

Case Study 2: Environmental Impact

Research into the environmental implications of using TDMAS as a precursor for silicon nitride films highlighted its potential as an environmentally friendly alternative compared to traditional silane compounds. The study emphasized that while TDMAS is hazardous, its application in controlled environments could minimize ecological impact when proper safety protocols are followed .

Summary of Biological Activity Findings

Parameter Value
Oral LD50 (male rats)0.71 ml/kg
Percutaneous LD50 (rabbits)0.57 ml/kg
Inhalation LC50 (female rats)734 ppm
Eye IrritationSevere
Skin IrritationSevere

Q & A

Q. What are the primary synthetic routes for Tris(dimethylamino)silane, and how do reaction conditions influence yield and purity?

TDMAS is synthesized via the reaction of dimethylamine with trichlorosilane in the presence of an organic lithium compound (e.g., LiN(CH₃)₂). Key steps include:

  • Conducting the reaction under an inert atmosphere (e.g., argon) to prevent hydrolysis.
  • Distilling the mixture to isolate TDMAS, with purity optimized by controlling stoichiometry and temperature .
  • Industrial-scale synthesis emphasizes solvent selection (hydrocarbon-based) and excess dimethylamine to suppress side reactions .

Q. What physicochemical properties make TDMAS suitable as a precursor for thin-film deposition?

  • High volatility (boiling point: 142°C) and thermal stability enable efficient vapor-phase delivery in ALD/CVD.
  • Low density (0.838 g/mL at 25°C) and reactivity with ozone/oxygen facilitate controlled SiO₂ film growth .
  • Electronic-grade purity (99.999%) minimizes impurities in semiconductor applications .

Q. How does TDMAS compare to analogous silanes like BTBAS or DIPAS in reactivity and film quality?

  • Volatility : TDMAS > BTBAS (bis(tert-butylamino)silane), enabling lower deposition temperatures.
  • Reactivity : TDMAS exhibits balanced reactivity, reducing parasitic gas-phase reactions compared to DIPAS (diisopropylaminosilane) .
  • Film conformality : TDMAS produces superior SiO₂ films in ALD due to its smaller ligand size .

Advanced Research Questions

Q. How can ALD parameters be optimized for SiO₂ films using TDMAS and ozone?

  • Substrate temperature : 300–350°C ensures decomposition of TDMAS while avoiding ligand condensation .
  • Ozone concentration : >200 g/m³ enhances oxidation efficiency, reducing carbon contamination.
  • Growth per cycle (GPC) : 0.98 Å/cycle achieved at 350°C, with linear thickness scaling (validated via in situ ellipsometry) .
  • Post-deposition annealing in O₂ at 600–800°C improves film density (2.2–2.4 g/cm³) and reduces wet etch rates .

Q. What methodologies resolve contradictions in SiCN film properties when using TDMAS in CVD?

  • Plasma-enhanced CVD (PE-CVD) with NH₃/Ar plasmas reduces oxygen incorporation, improving hardness (15–20 GPa) .
  • FTIR/XPS analysis identifies Si-N (∼450 cm⁻¹) and Si-C (∼780 cm⁻¹) bonding, with discrepancies attributed to precursor residue. Adjusting plasma power (50–100 W) mitigates carbon retention .

Q. How do interfacial properties of HfSiOₓ gate dielectrics vary with TDMAS co-deposition parameters?

  • Precursor pulsing ratio : Hf:Si = 4:1 minimizes interfacial traps (D₱ < 1×10¹¹ cm⁻²·eV⁻¹) in 4H-SiC MOS devices.
  • ALD temperature : 300°C ensures ligand-free HfSiOₓ growth, confirmed by XRD/XPS .
  • Post-annealing : O₂ annealing at 800°C reduces fixed charges but may increase leakage if SiO₂ interlayers exceed 1 nm .

Methodological Challenges and Solutions

Q. What safety protocols are critical for handling TDMAS in laboratory settings?

  • Storage : Inert atmosphere (N₂/Ar) and moisture-free environments to prevent hydrolysis (H₂ release).
  • PPE : Acid-resistant gloves, face shields, and fume hoods required due to skin corrosion (Category 1B) and acute toxicity (H314/H330) .
  • Spill management : Use dry sand or alumina for containment; avoid water-based extinguishers (reacts violently) .

Q. How can contamination from incomplete ligand dissociation be minimized in ALD processes?

  • Purging duration : Extended N₂ purges (≥5 sec) between precursor pulses reduce carbon residues.
  • Plasma-assisted ALD : O₂ or H₂O plasmas enhance ligand removal, achieving C content <0.5 at.% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(dimethylamino)silane
Reactant of Route 2
Tris(dimethylamino)silane

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